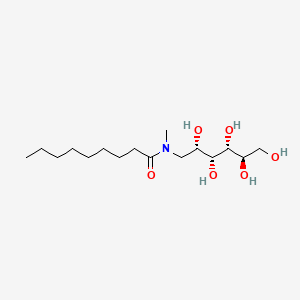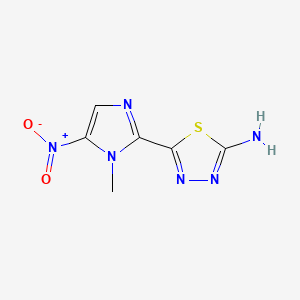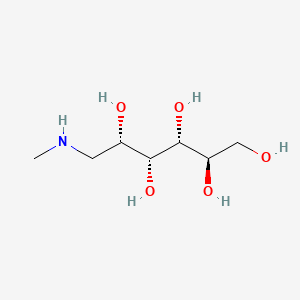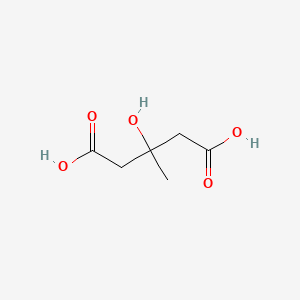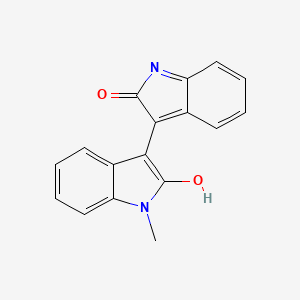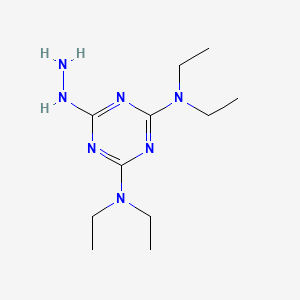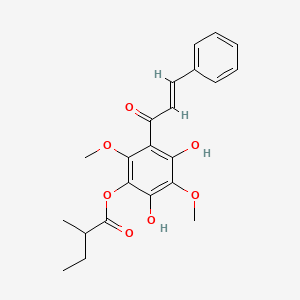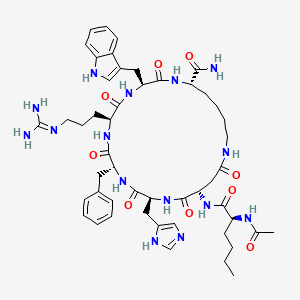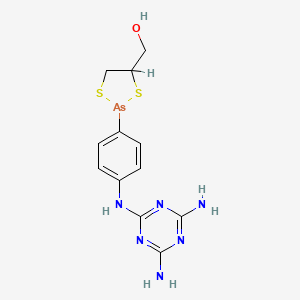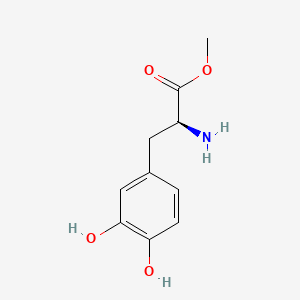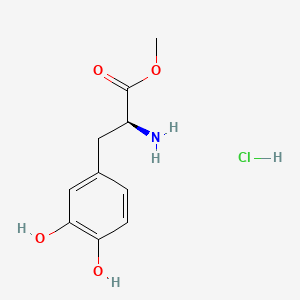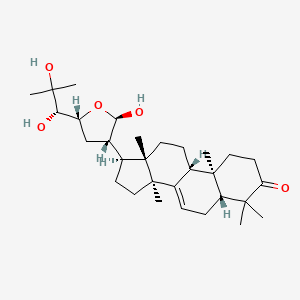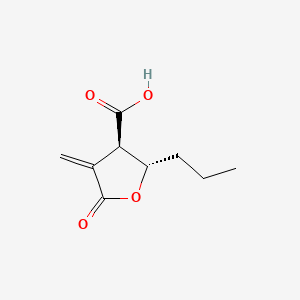
Butyrolactone 3
Overview
Description
Butyrolactone 3, also known as gamma-butyrolactone, is an organic compound with the formula C4H6O2. It is a colorless, water-miscible liquid with a weak characteristic odor. This compound is a lactone, which is a cyclic ester, and it is the simplest four-carbon lactone. This compound is primarily used as an intermediate in the production of other chemicals and has various applications in different fields.
Mechanism of Action
Target of Action
Butyrolactone 3 is a specific small-molecule inhibitor of the histone acetyltransferase Gcn5 . The human histone acetyltransferase Gcn5 is identified as a prominent member of the GNAT family with high preference for histone H3 as a substrate .
Mode of Action
This compound interacts with its target, Gcn5, by inhibiting its activity . This interaction leads to a decrease in the levels of histone H3 acetylation and non-histone substrate (a-tubulin) acetylation . It has been found that this compound reduces the levels of E2A–PBX1 acetylation and E2A–PBX1 protein in a dose-dependent manner .
Biochemical Pathways
This can affect various cellular processes, including cell cycle progression and DNA replication .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed throughout the body .
Result of Action
The inhibition of Gcn5 by this compound leads to changes at the molecular and cellular levels. Specifically, it results in a decrease in the levels of histone H3 acetylation and non-histone substrate (a-tubulin) acetylation . This can affect gene expression and, consequently, various cellular processes.
Biochemical Analysis
Biochemical Properties
Butyrolactone 3 interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the histone acetyltransferase Gcn5 . Gcn5 is a part of the GNAT family of acetyltransferases and has a high preference for histone H3 as a substrate . The inhibition of Gcn5 by this compound leads to a decrease in the levels of histone H3 acetylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through its interaction with Gcn5 . By inhibiting Gcn5, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of Gcn5, this compound binds to the enzyme and decreases the levels of histone H3 acetylation . This can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on Gcn5 can lead to changes in gene expression over time .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with Gcn5 . Gcn5 is involved in the acetylation of histone H3, a process that plays a crucial role in gene regulation . Therefore, this compound, through its inhibition of Gcn5, can influence metabolic flux and metabolite levels.
Subcellular Localization
Given its interaction with Gcn5, it is likely that it localizes to the nucleus where Gcn5 exerts its function in histone acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyrolactone 3 can be synthesized through several methods. One common method is the selective hydrogenation of succinic anhydride using nickel-based catalysts. The reaction conditions typically involve temperatures around 185°C and pressures of 3.0 MPa, with a molar ratio of hydrogen to succinic anhydride of 50 .
Industrial Production Methods: The industrial production of this compound often involves the dehydrogenation of 1,4-butanediol. This process is carried out at elevated temperatures and in the presence of a catalyst. Another method involves the hydrogenation of maleic anhydride or maleic esters .
Chemical Reactions Analysis
Types of Reactions: Butyrolactone 3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-hydroxybutyric acid.
Reduction: It can be reduced to form 1,4-butanediol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Gamma-hydroxybutyric acid.
Reduction: 1,4-butanediol.
Substitution: Various substituted lactones depending on the nucleophile used
Scientific Research Applications
Butyrolactone 3 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
Biology: It is studied for its role as a signaling molecule in bacterial communication.
Medicine: It is investigated for its potential therapeutic effects, including its use as a prodrug for gamma-hydroxybutyric acid, which has applications in treating narcolepsy and alcohol dependence.
Industry: It is used in the production of polymers, solvents, and as a precursor for various pharmaceuticals
Comparison with Similar Compounds
Gamma-hydroxybutyric acid: A metabolite of Butyrolactone 3 with similar pharmacological effects.
Delta-valerolactone: Another lactone with a five-membered ring but with different chemical properties and applications.
Furanones: Compounds with a similar lactone structure but with different functional groups and reactivity.
Uniqueness: this compound is unique due to its role as a prodrug for gamma-hydroxybutyric acid and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as an intermediate in the synthesis of other chemicals further highlight its versatility .
Properties
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUTZJZABSZRQ-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435253 | |
| Record name | Butyrolactone 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778649-18-6 | |
| Record name | Butyrolactone 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyrolactone 3?
A1: While the provided research papers don't explicitly state the molecular formula and weight of "this compound" as a singular compound, they discuss various substituted butyrolactone derivatives. For example, α-methylene-γ-butyrolactone (also referred to as γ,γ-dimethyl-γ-butyrolactone in some papers) is mentioned frequently. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. Specific details about other derivatives can be found in the respective papers.
Q2: What spectroscopic data is available for characterizing this compound and its derivatives?
A2: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS), and Circular Dichroism (CD) spectroscopy to elucidate the structures of various butyrolactone derivatives. [, , , ]
Q3: Are there computational chemistry studies available on this compound derivatives?
A3: Yes, Electronic Circular Dichroism (ECD) calculations have been used to determine the absolute configuration of a novel butyrolactone derivative, 3″-hydroxymethyl-butyrolactone II, isolated from Aspergillus sp. []
Q4: How are α-methylene-γ-butyrolactone derivatives synthesized?
A4: Several synthetic routes to α-methylene-γ-butyrolactones are reported, including:
- Palladium-catalyzed arylation of α-methylene-γ-butyrolactone. [, ] This method can yield 3-benzylfuran-2(5H)-ones or (Z)-benzylidene-γ-butyrolactones depending on the substituents on the aryl iodide.
- Reaction of isomerised bromo derivatives of Morita-Baylis-Hillman adducts of isatin and formaldehyde followed by acid-catalysed lactonisation. []
- Mannich reaction on β-alkyl-γ-butyrolactones. []
Q5: What are some notable reactions involving this compound derivatives?
A5: Some notable reactions include:
- Conversion of 2-nitrophenyl substituted butyrolactones into indoles using triethyl phosphite. []
- Synthesis of β,γ-disubstituted α-methylene-γ-butyrolactones through a Nickel-catalyzed reaction involving bromoallylsilanes. []
- Nickel-catalyzed transfer hydrogenation of isatin derivatives with benzyl acrylates to synthesize γ-butyrolactones. []
Q6: Are there any known allergenic properties associated with this compound derivatives?
A7: Yes, studies have shown that some α-methylene-γ-butyrolactone derivatives exhibit allergenic properties. The extent of allergenicity appears to be related to the specific chemical structure, with chain length playing a role in cross-reactivity. [, , ]
Q7: What are the potential applications of this compound derivatives?
A7: Butyrolactone derivatives, due to their prevalence in natural products, have been investigated for various applications:
- Antimicrobial and antioxidant agents: A newly isolated 4-hydroxy-2-(4-hydroxyphenyl)-ɣ-butyrolactone-3-yl) methyl acetate from Penicillium citrinum exhibits promising antimicrobial and antioxidant activities. []
- Anti-phytopathogenic fungal compounds: Derivatives of β-benzyl-α-benzylidene-γ-butyrolactone show potential as antifungal agents, particularly against Alternaria alternata, a fungal pathogen affecting Japanese pears. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


